Cas no 94785-50-9 (4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acid)

4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Thiophenebutanoic acid, 5-(methoxycarbonyl)-
- SCHEMBL2315352
- 94785-50-9
- FMGPWDREVJYHPX-UHFFFAOYSA-N
- EN300-1852075
- 4-[5-(methoxycarbonyl)thiophen-2-yl]butanoic acid
- 5-(3-Carboxy-propyl)-thiophene-2-carboxylic acid methyl ester
- 4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acid
-
- インチ: 1S/C10H12O4S/c1-14-10(13)8-6-5-7(15-8)3-2-4-9(11)12/h5-6H,2-4H2,1H3,(H,11,12)
- InChIKey: FMGPWDREVJYHPX-UHFFFAOYSA-N
- ほほえんだ: C1(CCCC(O)=O)SC(C(OC)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 228.046
- どういたいしつりょう: 228.046
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.8A^2
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.287±0.06 g/cm3(Predicted)
- ふってん: 388.7±32.0 °C(Predicted)
- 酸性度係数(pKa): 4.68±0.10(Predicted)
4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852075-0.05g |
4-[5-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
94785-50-9 | 0.05g |
$395.0 | 2023-09-19 | ||
Enamine | EN300-1852075-0.1g |
4-[5-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
94785-50-9 | 0.1g |
$414.0 | 2023-09-19 | ||
Enamine | EN300-1852075-10g |
4-[5-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
94785-50-9 | 10g |
$2024.0 | 2023-09-19 | ||
Enamine | EN300-1852075-1g |
4-[5-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
94785-50-9 | 1g |
$470.0 | 2023-09-19 | ||
Enamine | EN300-1852075-2.5g |
4-[5-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
94785-50-9 | 2.5g |
$923.0 | 2023-09-19 | ||
Enamine | EN300-1852075-5.0g |
4-[5-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
94785-50-9 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1852075-1.0g |
4-[5-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
94785-50-9 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1852075-5g |
4-[5-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
94785-50-9 | 5g |
$1364.0 | 2023-09-19 | ||
Enamine | EN300-1852075-10.0g |
4-[5-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
94785-50-9 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1852075-0.5g |
4-[5-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
94785-50-9 | 0.5g |
$451.0 | 2023-09-19 |
4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acid 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acidに関する追加情報
4-5-(Methoxycarbonyl)Thiophen-2-Ylbutanoic Acid: A Comprehensive Overview
The compound with CAS No. 94785-50-9, commonly referred to as 4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acid, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiophene derivatives, which are widely studied for their unique electronic properties and biological activities. The thiophene ring in this molecule plays a crucial role in determining its reactivity and functionality, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of 4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acid in the development of novel materials for optoelectronic devices. The methoxycarbonyl group attached to the thiophene ring enhances the molecule's ability to absorb light in the visible spectrum, making it a promising candidate for use in organic light-emitting diodes (OLEDs). Researchers have demonstrated that this compound can significantly improve the efficiency and stability of OLEDs, which are widely used in modern displays and lighting systems.
In addition to its electronic properties, 4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acid has shown remarkable biological activity. Preclinical studies have revealed that this compound exhibits potent anti-inflammatory and antioxidant effects, suggesting its potential as a therapeutic agent for conditions such as arthritis and neurodegenerative diseases. The butanoic acid moiety in the molecule is believed to contribute to its bioavailability and ability to penetrate cellular membranes, further enhancing its pharmacological properties.
The synthesis of 4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiophene ring through cyclization reactions, followed by the introduction of the methoxycarbonyl group via esterification. Recent advancements in catalytic asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric excess, which is critical for its application in chiral environments such as drug delivery systems.
One of the most exciting developments involving 4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acid is its use as a building block for constructing supramolecular assemblies. By exploiting the molecule's ability to form hydrogen bonds and π–π interactions, scientists have successfully assembled self-healing hydrogels that exhibit exceptional mechanical properties. These hydrogels have potential applications in tissue engineering and regenerative medicine, where they can serve as scaffolds for cell growth and differentiation.
Furthermore, 4-5-(methoxycarbonyl)thiophen-2-ylbutanoic acid has been investigated for its role in energy storage applications. Its ability to form stable ion pairs with metal ions has led to its use in developing advanced lithium-ion batteries with improved energy density and cycle life. Researchers have reported that incorporating this compound into battery electrodes can significantly enhance their performance under high-current conditions, making it a valuable material for next-generation energy storage systems.
In conclusion, 4-5-(methoxycarbonyl)thiophen-2-yli butanoic acid (CAS No. 94785 50 9) is a versatile compound with a wide range of applications across multiple disciplines. From electronics to biomedicine, this molecule continues to inspire innovative research and technological advancements. As our understanding of its properties deepens, it is likely that new uses for this compound will emerge, further solidifying its importance in the scientific community.
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